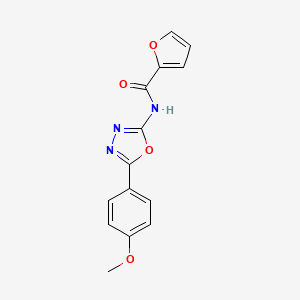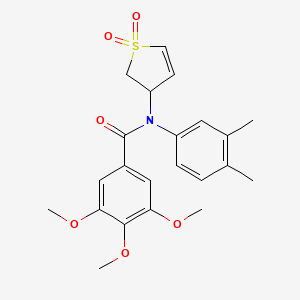
7-Bromo-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8BrN It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Wirkmechanismus
Target of Action
Quinoline derivatives, in general, are known to interact with a variety of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bio-responses .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules involved .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 7-Bromo-6-methylquinoline at different dosages in animal models have not been reported. Studies on other quinoline derivatives suggest that the effects can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Quinoline and its derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylquinoline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-6-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-6-methylquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in various chemical research and industrial applications.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as potential treatments for diseases such as malaria, cancer, and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
6-Methylquinoline: Lacks the bromine atom at the 7th position.
7-Bromoquinoline: Lacks the methyl group at the 6th position.
8-Bromoquinoline: Bromine atom is at the 8th position instead of the 7th.
Uniqueness: 7-Bromo-6-methylquinoline is unique due to the specific positioning of both the bromine and methyl groups on the quinoline ring
Eigenschaften
IUPAC Name |
7-bromo-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCSSPCKSNHEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)
![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)

